

Spectroscopic Analysis of 2-Phenyl-3-butyn-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenyl-3-butyn-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Phenyl-3-butyn-2-ol**, a valuable building block in organic synthesis. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining these spectra are also provided, alongside a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.6	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~2.5	Singlet	1H	Alkyne proton (-C \equiv CH)
~2.1	Singlet	1H	Hydroxyl proton (-OH)
~1.7	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon NMR) Data[\[1\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~145	Quaternary aromatic carbon (C-Ar)
~128	Aromatic CH
~127	Aromatic CH
~125	Aromatic CH
~88	Quaternary alkyne carbon (-C \equiv C-)
~75	Terminal alkyne carbon (-C \equiv CH)
~70	Quaternary carbon (-C(OH)-)
~32	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~2100	Weak	C≡C stretch (alkyne)
~1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)

Mass Spectrometry (MS)[1][2][5][9]

m/z	Relative Intensity (%)	Assignment
146	Moderate	[M] ⁺ (Molecular Ion)
131	High	[M-CH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Phenyl-3-butyn-2-ol** to elucidate its molecular structure.

Materials and Equipment:

- **2-Phenyl-3-butyn-2-ol** sample
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes

- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **2-Phenyl-3-butyn-2-ol** and dissolve it in approximately 0.7 mL of CDCl_3 in a clean, dry vial.^{[5][6]} For ^{13}C NMR, a more concentrated sample (50-100 mg) may be used to reduce acquisition time.^[6]
- **Solubilization:** Gently vortex the vial to ensure the sample is completely dissolved.^[5]
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.^[5]
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.^[5] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.^[5]
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time will be necessary compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.^[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Phenyl-3-butyn-2-ol** by measuring the absorption of infrared radiation.

Materials and Equipment:

- **2-Phenyl-3-butyn-2-ol** sample
- Spectroscopic grade solvent (e.g., carbon tetrachloride, CCl_4 , or chloroform, CHCl_3)
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- FTIR spectrometer

Procedure (Thin Film Method):

- **Sample Preparation:** Dissolve a small amount of **2-Phenyl-3-butyn-2-ol** in a few drops of a volatile solvent like acetone or methylene chloride.[8]
- **Casting a Film:** Apply a drop of the solution to the surface of a clean, dry salt plate.[8] Allow the solvent to evaporate, leaving a thin, uniform film of the sample on the plate.[8]
- **Spectrum Acquisition:** Place the salt plate in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental absorptions.
- **Sample Scan:** Acquire the IR spectrum of the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Phenyl-3-butyn-2-ol**.

Materials and Equipment:

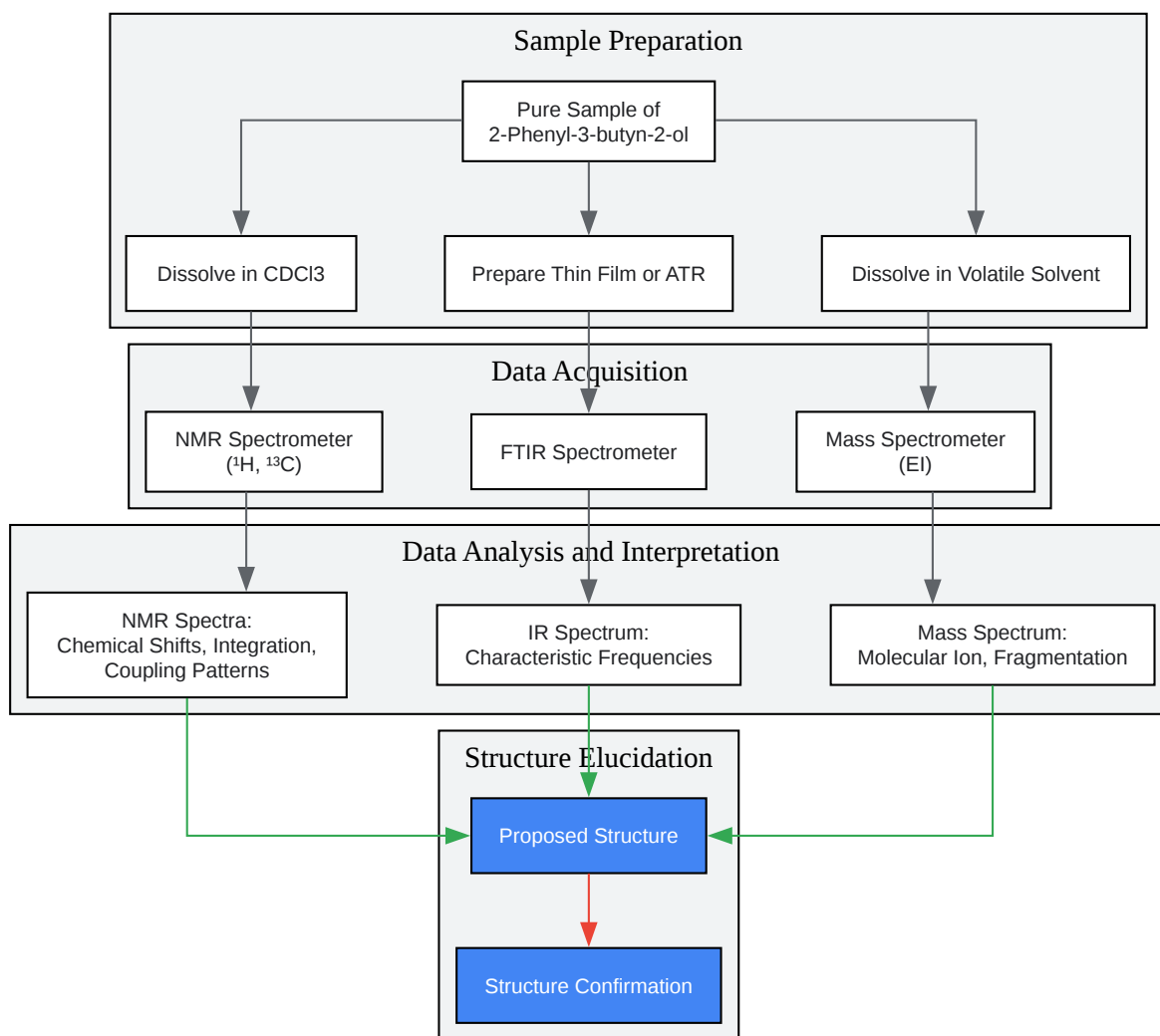
- **2-Phenyl-3-butyn-2-ol** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification before analysis.
[9]
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[10]^[11] This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.^[11]
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals or molecules.^[9]
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).^[9]
[11]
- **Detection:** A detector records the abundance of each ion at a specific m/z value.^[11]
- **Data Presentation:** The resulting mass spectrum is plotted as the relative abundance of ions versus their m/z ratio.^[10] The peak with the highest m/z often corresponds to the molecular ion, and its mass provides the molecular weight of the compound.

Workflow and Data Integration

The spectroscopic analysis of an unknown compound follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a small organic molecule like **2-Phenyl-3-butyn-2-ol**.



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Caption: Workflow for Spectroscopic Analysis of **2-Phenyl-3-butyn-2-ol**.

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References

- 1. 3-Hydroxy-3-phenyl-1-butyne | C₁₀H₁₀O | CID 92098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-3-butyne-2-ol [webbook.nist.gov]
- 3. 2-PHENYL-3-BUTYN-2-OL(127-66-2) MS spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
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